{3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol
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Overview
Description
{3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol is a chemical compound with the molecular formula C7H11BrN4O2 and a molecular weight of 263.09 g/mol . This compound features a unique structure that includes an oxetane ring and a triazole moiety, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate amine and a brominated precursor under controlled conditions.
Attachment of the Oxetane Ring: The oxetane ring is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with an oxetane-containing reagent.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
{3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom in the triazole ring can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
{3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of {3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The oxetane ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- {3-[(3-amino-5-chloro-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol
- {3-[(3-amino-5-iodo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol
- {3-[(3-amino-5-fluoro-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol
Uniqueness
The uniqueness of {3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol lies in its specific combination of the triazole and oxetane rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11BrN4O2 |
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Molecular Weight |
263.09 g/mol |
IUPAC Name |
[3-[(3-amino-5-bromo-1,2,4-triazol-1-yl)methyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C7H11BrN4O2/c8-5-10-6(9)11-12(5)1-7(2-13)3-14-4-7/h13H,1-4H2,(H2,9,11) |
InChI Key |
VZIZRZYOUSSMBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CN2C(=NC(=N2)N)Br)CO |
Origin of Product |
United States |
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